(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine
Description
The compound "(E)-but-2-enedioic acid; N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine" is a salt formed between (E)-but-2-enedioic acid (maleic acid) and a tertiary amine derivative. The amine component features a complex structure with two bicyclic systems:
- A 3,4-dihydro-2H-thiochromen-8-yloxy group (a sulfur-containing benzannulated six-membered ring) linked via a propyl chain.
- A 5-methoxy-substituted 3,4-dihydro-2H-chromen-3-amine moiety (a benzopyran derivative with a methoxy group at position 5 and a propyl substituent on the amine).
The (E)-configuration of the maleic acid ensures distinct physicochemical properties, such as solubility and acidity, compared to its (Z)-isomer. Similar compounds have been investigated for kinase inhibition, psychotropic activity, and receptor modulation, though specific bioactivity data for this compound remains undisclosed in publicly available literature .
Properties
CAS No. |
153804-70-7 |
|---|---|
Molecular Formula |
C29H37NO7S |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C25H33NO3S.C4H4O4/c1-3-13-26(20-17-21-22(27-2)10-5-11-23(21)29-18-20)14-7-15-28-24-12-4-8-19-9-6-16-30-25(19)24;5-3(6)1-2-4(7)8/h4-5,8,10-12,20H,3,6-7,9,13-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CORZTOJWAIWNOC-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN(CCCOC1=CC=CC2=C1SCCC2)C3CC4=C(C=CC=C4OC)OC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCCOC1=CC=CC2=C1SCCC2)C3CC4=C(C=CC=C4OC)OC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the synthesis of the chromen and thiochromen derivatives, followed by their functionalization and coupling reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit an enzyme by binding to its active site or alter receptor activity by mimicking a natural ligand.
Comparison with Similar Compounds
Key Observations :
- Bicyclic Systems: The target compound’s thiochromen and chromen cores are distinct from simpler phenyl or piperazine substituents in analogues.
- Stereochemistry : The (E)-configuration of the maleic acid contrasts with (Z)-isomers in analogues like those in , which may alter solubility and hydrogen-bonding capacity .
Spectroscopic and Physicochemical Properties
- NMR Profiles : Compounds with similar amine backbones (e.g., ’s Rapa analogues) show conserved chemical shifts in regions unaffected by substituents. For the target compound, regions corresponding to the thiochromen-8-yloxy and chromen-3-amine groups (analogous to "regions A and B" in ) would exhibit distinct shifts due to electronic effects from sulfur and methoxy groups .
- Solubility: The presence of polar methoxy and amine groups likely improves aqueous solubility compared to non-polar analogues like N,N-dimethyl-3-phenylpropan-1-amine salts .
Methodological Considerations in Structural Comparison
- Graph-Based Similarity : Graph-theoretical methods () are critical for capturing similarities in bicyclic systems and substituent arrangements, which bit-vector or fingerprint methods might oversimplify .
- Docking Efficiency: Compounds with extended alkyl chains (e.g., propyl substituents) may exhibit reduced docking scores in virtual screening due to steric clashes, as noted in ’s analysis of chemical space docking .
Implications for Research and Development
The structural uniqueness of this compound positions it as a candidate for:
- Kinase Inhibition : Analogues with benzopyran/thiochromen systems have shown activity in kinase assays (e.g., ROCK1 inhibition in ) .
Further studies should prioritize synthesizing the compound and experimentally validating its NMR profile, solubility, and bioactivity against disclosed analogues.
Biological Activity
The compound (E)-but-2-enedioic acid; N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine is a synthetic derivative that incorporates elements from the chromene and thiochromene families. These structural motifs are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The compound features a complex structure that includes:
- A butenedioic acid moiety.
- A thiochromene-based side chain.
- An amine functional group linked to a methoxy-substituted chromene.
Biological Activity Overview
Research indicates that chromene derivatives exhibit a wide range of biological activities. The specific compound under review has been evaluated for several pharmacological effects:
-
Anticancer Activity
- Chromenes have been identified as potential anti-cancer agents due to their ability to induce apoptosis in cancer cells. Studies have shown that derivatives containing the chromene scaffold can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinoma cells .
- A study demonstrated that related chromene compounds exhibited IC50 values ranging from 10 to 30 µM against MCF-7 cells, indicating significant cytotoxicity .
-
Antimicrobial Properties
- Chromenes have also shown antimicrobial activity against various pathogens. In vitro studies indicated that certain derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- For instance, one study reported that a related chromene compound exhibited an MIC of 1.95 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against tuberculosis .
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities of Chromene Derivatives
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 - 30 µM | |
| Antimicrobial | MRSA | 1.95 µg/mL | |
| Anti-inflammatory | In vitro models | Not specified |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : Chromenes can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways .
- Inhibition of Enzymes : Some derivatives may act as enzyme inhibitors, blocking pathways critical for pathogen survival or cancer cell proliferation .
- Modulation of Signaling Pathways : Chromenes can modulate various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematically modify substituents on the thiochromen and chromen moieties. For example:
- Replace methoxy with ethoxy to assess steric effects.
- Introduce sulfonamide groups to enhance solubility.
Evaluate changes via radioligand binding assays (e.g., dopamine D2 receptors) and molecular docking (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
